Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13731018
InChI: InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
SMILES: COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F
Molecular Formula: C10H8BrF3O3
Molecular Weight: 313.07 g/mol

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate

CAS No.:

Cat. No.: VC13731018

Molecular Formula: C10H8BrF3O3

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate -

Specification

Molecular Formula C10H8BrF3O3
Molecular Weight 313.07 g/mol
IUPAC Name methyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate
Standard InChI InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Standard InChI Key KUUHYQMZNCVJEV-UHFFFAOYSA-N
SMILES COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F
Canonical SMILES COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate (C₁₀H₈BrF₃O₃) features a benzene ring substituted at the 4-position with bromine and at the 3-position with a trifluoromethyl group. The phenoxyacetate moiety consists of an ether-linked acetic acid methyl ester. Key structural attributes include:

  • Molecular Formula: C₁₀H₈BrF₃O₃

  • Molecular Weight: 313.07 g/mol (calculated from isotopic composition).

  • Functional Groups: Bromo (Br), trifluoromethyl (CF₃), phenoxy (C₆H₄O), and methyl ester (COOCH₃).

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and activating it for electrophilic substitution at specific positions . Bromine, as a halogen, further modulates reactivity by offering sites for nucleophilic displacement or cross-coupling reactions.

Synthetic Routes and Methodologies

Precursor Selection and Bromination

Synthesis typically begins with 3-(trifluoromethyl)phenol, which undergoes bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid. The bromination regioselectivity is influenced by the directing effects of the trifluoromethyl group, which meta-directs electrophiles due to its electron-withdrawing nature .

Example Reaction:

3-(Trifluoromethyl)phenol+Br2FeBr34-bromo-3-(trifluoromethyl)phenol+HBr\text{3-(Trifluoromethyl)phenol} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{4-bromo-3-(trifluoromethyl)phenol} + \text{HBr}

Etherification and Esterification

The brominated phenol is then reacted with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate ester. This Williamson ether synthesis proceeds via nucleophilic substitution:

4-Bromo-3-(trifluoromethyl)phenol+ClCH2COOCH3K2CO3Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate+KCl+H2O\text{4-Bromo-3-(trifluoromethyl)phenol} + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{K}_2\text{CO}_3} \text{Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate} + \text{KCl} + \text{H}_2\text{O}

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity.

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

PropertyValue/DescriptionSource Analog
Boiling PointEstimated 245–260°C (extrapolated) Methyl 2-[3-bromo-4-(trifluoromethyl)phenyl]acetate
Density~1.55 g/cm³ (CF₃ groups increase density)Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate
SolubilityLow in water; soluble in DMSO, DMFMethyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
StabilityStable under inert conditions; hydrolyzes in strong acids/basesGeneral ester behavior

The trifluoromethyl group enhances lipophilicity, making the compound suitable for membrane penetration in bioactive molecules .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom serves as a prime site for Suzuki-Miyaura or Ullmann coupling reactions, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives:

Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate+ArB(OH)2Pd(PPh3)4Methyl 2-(4-Ar-3-(trifluoromethyl)phenoxy)acetate\text{Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Methyl 2-(4-Ar-3-(trifluoromethyl)phenoxy)acetate}

Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to produce the carboxylic acid, which can be further functionalized:

Methyl esterNaOH, H2O2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acidSOCl2Acid chloride\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

Applications in Drug Discovery

  • Agrochemicals: The CF₃ group improves pesticide stability against metabolic degradation .

  • Pharmaceuticals: Used in synthesizing kinase inhibitors and anti-inflammatory agents.

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